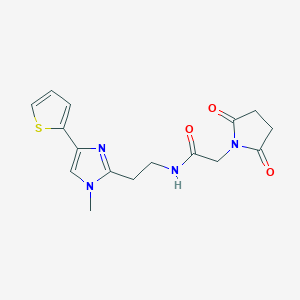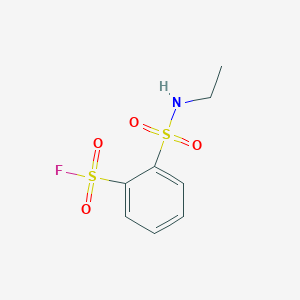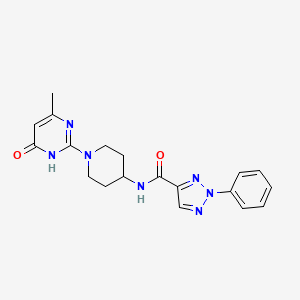
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C16H18N4O3S and its molecular weight is 346.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Insecticidal Assessment
This compound serves as a precursor in the synthesis of various heterocycles, including pyrrole, pyridine, coumarin, and thiazole, among others. Its derivatives have been evaluated as insecticidal agents against cotton leafworm, showcasing its potential in agricultural pest control (Fadda et al., 2017).
Antiulcer Drug Research
In medical chemistry, derivatives of this compound have been synthesized and tested for their histamine H2-receptor antagonist activities, displaying significant antiulcer activities. This highlights its potential role in the development of new treatments for ulcerative conditions (Katsura et al., 1992).
ACAT-1 Inhibition for Disease Treatment
One specific derivative, identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1), demonstrates significant selectivity and improved oral absorption, indicating its utility in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Facile Synthesis of Pyridine and Pyridazine Derivatives
It's also involved in the synthesis of pyridine, pyridazine, and other derivatives, emphasizing its versatility in organic synthesis and potential applications in developing novel compounds with various biological activities (Rady et al., 2006).
Coordination Complexes and Antioxidant Activity
The compound's derivatives have been used to synthesize novel Co(II) and Cu(II) coordination complexes, which exhibit significant antioxidant activity. This application underscores its relevance in the development of new antioxidant agents (Chkirate et al., 2019).
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-19-9-11(12-3-2-8-24-12)18-13(19)6-7-17-14(21)10-20-15(22)4-5-16(20)23/h2-3,8-9H,4-7,10H2,1H3,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGNPROWSHVEAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNC(=O)CN2C(=O)CCC2=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-ethyl-7-isopropoxy-6-propyl-4H-chromen-4-one](/img/structure/B2366367.png)

![2-{[1-(6-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-yl]methoxy}benzenecarbohydrazide](/img/structure/B2366370.png)

![(3E)-1-benzyl-3-{[(2-chlorobenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2366372.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2366373.png)
![2,5-dichloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2366374.png)


![N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide](/img/structure/B2366378.png)
![6-Fluorobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2366380.png)
![4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2366381.png)

![N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide](/img/structure/B2366388.png)
